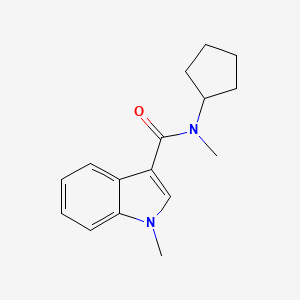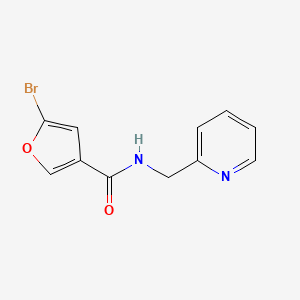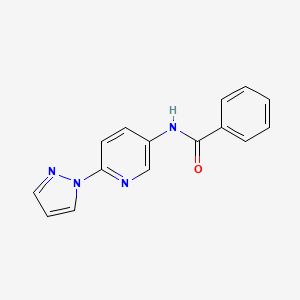
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, also known as MQC, is a chemical compound that has been extensively studied for its potential use in scientific research. MQC is a heterocyclic compound that contains both a pyridine and a quinoline ring, and it has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or enzymes in cells. In the case of its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to bind specifically to zinc ions, resulting in a change in its fluorescence properties. In the case of its use as an anti-cancer agent, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to induce apoptosis in cancer cells by disrupting specific pathways involved in cell survival.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to zinc ions and induce apoptosis in cancer cells, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been shown to have antioxidant properties. This makes it a potential candidate for further research into the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its ability to selectively bind to zinc ions. This makes it a useful tool for studying the role of zinc ions in biological systems. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research into potential cancer treatments.
One of the limitations of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its potential toxicity. While studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is relatively non-toxic, further research is needed to fully understand its safety profile. Additionally, its specificity for zinc ions may limit its usefulness in certain experiments where other metal ions are of interest.
未来方向
There are several potential future directions for research on N-(6-methylpyridin-2-yl)quinoline-8-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is its potential as a fluorescent probe for the detection of metal ions. Further studies are needed to develop more sensitive and selective methods for detecting zinc ions using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide.
Finally, further research is needed to fully understand the safety profile of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, particularly in vivo. This will be important for determining its potential as a therapeutic agent.
合成方法
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with 8-aminoquinoline in the presence of a palladium catalyst. This method results in the formation of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide with a yield of around 70%. Other methods for synthesizing N-(6-methylpyridin-2-yl)quinoline-8-carboxamide include the reaction of 2-chloro-6-methylpyridine with 8-aminoquinoline, and the reaction of 2-amino-6-methylpyridine with 8-chloroquinoline.
科学研究应用
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of potential applications in scientific research. One of its main uses is as a fluorescent probe for the detection of metal ions, particularly zinc ions. N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to selectively bind to zinc ions, and this binding results in a change in its fluorescence properties. This makes N-(6-methylpyridin-2-yl)quinoline-8-carboxamide a useful tool for studying the role of zinc ions in biological systems.
In addition to its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been studied for its potential as an anti-cancer agent. Studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further research into potential cancer treatments.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-14(18-11)19-16(20)13-8-3-6-12-7-4-10-17-15(12)13/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBQWFMEWOJGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)



![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)

![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)




![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)

